Glycerophospho-N-palmitoyl ethanolamine

説明

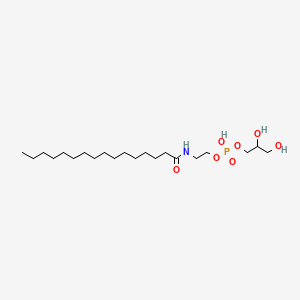

Structure

2D Structure

特性

IUPAC Name |

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXMIXZULLAMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693936 | |

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100575-09-5 | |

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Glycerophospho-N-palmitoyl Ethanolamine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids, serves as a crucial precursor to the bioactive N-acylethanolamine (NAE), N-palmitoylethanolamine (PEA). PEA is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties. The biosynthesis of GP-NPE and its subsequent conversion to PEA are tightly regulated processes, and dysregulation of this pathway has been implicated in various pathological conditions. While traditionally viewed as a simple precursor, emerging evidence suggests that NAPEs, including GP-NPE, may possess intrinsic biological activities independent of their conversion to NAEs.[1] This technical guide provides an in-depth overview of the synthesis pathways of GP-NPE in mammalian cells, detailing the key enzymes, quantitative parameters, experimental protocols, and associated signaling networks.

Core Synthesis Pathway and Key Enzymes

The synthesis of GP-NPE is the initial and rate-limiting step in the production of PEA.[2] This process is primarily initiated by the N-acylation of a donor phosphatidylethanolamine (PE) molecule. The subsequent conversion of the resulting NAPE to NAE can occur through several enzymatic routes.

The canonical pathway for NAE biosynthesis involves a two-step process.[3] First, an N-acyltransferase (NAT) catalyzes the transfer of a fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of PE, forming NAPE.[4][5] In the case of GP-NPE synthesis, this would involve the transfer of a palmitoyl group. The second step involves the hydrolysis of the NAPE molecule to release the corresponding NAE.

Key Enzymes in GP-NPE Synthesis and Metabolism:

-

N-Acyltransferases (NATs): These enzymes are responsible for the foundational step of NAPE synthesis. Both calcium-dependent and -independent NATs have been identified.

-

Ca2+-dependent N-acyltransferase (Ca-NAT): This membrane-associated enzyme activity has been known for decades, and recent research has identified phospholipase A2 group IVE (PLA2G4E) as a key enzyme with this activity in the mouse brain.[4] It preferentially transfers the sn-1 O-acyl chain of PC to the amine of PE.[4]

-

Ca2+-independent N-acyltransferase (iNAT): A family of HRAS-like phospholipase A/acyltransferase (PLA/AT) enzymes has been identified that can also generate NAPEs.[4]

-

-

N-Acylphosphatidylethanolamine-selective Phospholipase D (NAPE-PLD): This zinc metallohydrolase is a key enzyme that catalyzes the direct hydrolysis of NAPEs to form NAEs and phosphatidic acid.[6][7] It is considered a major pathway for the production of saturated and monounsaturated NAEs.[8] NAPE-PLD exhibits broad specificity for the N-acyl group of NAPEs.[9]

-

Alternative Pathway Enzymes: Evidence from NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[3][8] These routes involve a more complex series of enzymatic reactions:

-

Phospholipase A1/A2 (e.g., ABHD4): These enzymes can hydrolyze the O-acyl chains of NAPE to produce glycerophospho-N-acylethanolamines (GP-NAEs) or lyso-NAPEs.[10]

-

Lysophospholipase D (lysoPLD): This class of enzymes can then cleave lyso-NAPE to release NAE.

-

Phospholipase C (PLC): PLC can hydrolyze NAPE to generate phospho-NAE, which is subsequently dephosphorylated by phosphatases to yield NAE.

-

Quantitative Data

The cellular concentrations of NAPEs are generally low, reflecting their role as signaling precursors.[11] The following tables summarize available quantitative data related to GP-NPE synthesis.

| Parameter | Value | Organism/Tissue | Reference |

| Total NAPE Concentration | ~3 nmol/g | Rat Brain | [11] |

| Lower Limit of Quantification (LC-MS/MS) | 10 pmol/g | Rat Brain | [11] |

Table 1: Tissue Concentrations of NAPEs

| Enzyme | Substrate | Km | Vmax | Conditions | Reference |

| NAPE-PLD | N-arachidonoyl PE | 40.0 ± 5.6 µM | 22.2 ± 3.5 pmol/min/mg protein | Mouse brain homogenate | [12] |

| NAPE-PLD | flame-NAPE (fluorogenic) | 9.2 µM | Not reported | Recombinant mouse NAPE-PLD | [10] |

| NAPE-PLD | PED-A1 (fluorogenic) | 4.0 µM | Not reported | Recombinant mouse NAPE-PLD | [10] |

| Phospholipase A2 (cobra venom) | 1,2-dipalmitoyl-sn-glycero-3-phosphorylcholine in mixed micelles | ~5 x 10-4 M (KsA for micelle) | ~4 x 103 µmol/min/mg protein | pH 8.0, 10 mM Ca2+, 40°C | [13][14] |

Table 2: Enzyme Kinetic Parameters

Experimental Protocols

NAPE-PLD Activity Assay using a Radiolabeled Substrate

This protocol is adapted from methodologies described for measuring NAPE-PLD activity in tissue homogenates.[8]

Materials:

-

Tissue homogenate (e.g., brain, liver)

-

N-[14C]-palmitoyl-PE (radiolabeled substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

100 mM CaCl2 solution

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC developing solvent: e.g., Chloroform/Methanol/Ammonium Hydroxide (80:20:2, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare tissue homogenates in ice-cold assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, add 100 µg of total protein from the tissue homogenate.

-

Add assay buffer to a final volume of 90 µL.

-

To initiate the reaction, add 10 µL of 1 mM N-[14C]-palmitoyl-PE (final concentration 100 µM) and 1 µL of 1 M CaCl2 (final concentration 10 mM). For control reactions, add 1 µL of water instead of CaCl2.

-

Incubate the reaction mixture at 37°C for 1.5 hours.

-

Stop the reaction by adding 1.5 mL of the chloroform/methanol stop solution, followed by 400 µL of water.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume (e.g., 20 µL) of chloroform/methanol (1:1, v/v).

-

Spot the resuspended extract onto a silica gel TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the NAPE substrate from the NAE product.

-

Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Calculate NAPE-PLD activity as the percentage of substrate converted to product per unit of time and protein.

Quantitative Analysis of NAPEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of NAPEs based on established methods.[11]

Materials:

-

Lipid extraction solvents: Chloroform, Methanol, Water

-

Internal standards (e.g., deuterated NAPE species)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Procedure:

-

Lipid Extraction:

-

Homogenize tissue samples in a chloroform/methanol mixture.

-

Add the internal standard(s) to the homogenate.

-

Perform a liquid-liquid extraction by adding chloroform and water, followed by centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under nitrogen.

-

-

Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):

-

Resuspend the dried lipid extract in a suitable solvent and load it onto an SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the NAPE fraction with an appropriate solvent.

-

Dry the eluate.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final lipid extract in the LC mobile phase.

-

Inject the sample onto the reversed-phase C18 column.

-

Use a gradient elution with solvents such as methanol/water with additives like ammonium acetate or formic acid to achieve chromatographic separation of different NAPE species.

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Perform selected reaction monitoring (SRM) to specifically detect and quantify the precursor and product ions for each NAPE species of interest and the internal standards.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of NAPE standards.

-

Quantify the endogenous NAPE levels in the samples by comparing their peak areas to those of the internal standard and the calibration curve.

-

Signaling Pathways and Experimental Workflows

The synthesis of GP-NPE is a critical node in a complex network of lipid signaling. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow.

Synthesis Pathways of this compound (GP-NPE)

Caption: Biosynthetic pathways of GP-NPE and its conversion to PEA.

Experimental Workflow for GP-NPE Quantification

Caption: Workflow for quantifying GP-NPE from biological samples.

Conclusion

The synthesis of this compound is a multifaceted process involving a network of enzymes that contribute to both its formation and its conversion to the bioactive lipid, N-palmitoylethanolamine. While the canonical pathway involving N-acyltransferases and NAPE-PLD is well-established, the existence of alternative, NAPE-PLD-independent routes highlights the complexity and robustness of this biosynthetic system. A thorough understanding of these pathways, supported by robust quantitative methods and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the endocannabinoid system and related lipid signaling for therapeutic benefit. Further investigation into the potential independent signaling roles of GP-NPE and other NAPEs will undoubtedly open new avenues for pharmacological intervention.

References

- 1. Occurrence, biosynthesis and functions of N-acylphosphatidylethanolamines (NAPE): not just precursors of N-acylethanolamines (NAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a Ca2+-independent phosphatidylethanolamine N-acyltransferase generating the anandamide precursor and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 8. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Glycerophospho-N-palmitoyl Ethanolamine: A Key Intermediate in Bioactive Lipid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a glycerophospholipid that has emerged as a crucial intermediate in an alternative, NAPE-PLD-independent biosynthetic pathway for the production of N-palmitoylethanolamide (PEA). While the biological activities of PEA as an anti-inflammatory, analgesic, and neuroprotective agent are well-documented, the intrinsic biological functions of GP-NPE remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of GP-NPE, focusing on its biosynthesis, metabolism, and its established role as a precursor to PEA. We will delve into the key enzymes involved, present available quantitative data, and detail relevant experimental protocols. Furthermore, this guide will highlight the existing knowledge gaps regarding the independent signaling roles of GP-NPE, offering a roadmap for future research in this promising area of lipid biology.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a diverse range of physiological processes. Among the most studied NAEs is N-palmitoylethanolamide (PEA), known for its potent anti-inflammatory, analgesic, and neuroprotective properties.[1] The biosynthesis of NAEs has traditionally been attributed to the action of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). However, research has unveiled alternative biosynthetic routes, highlighting the complexity of NAE metabolism.[2][3] One such NAPE-PLD-independent pathway proceeds through the formation of glycerophospho-N-acylethanolamines (GP-NAEs), with this compound (GP-NPE) being the direct precursor to PEA.[4][5]

This guide will focus on the biochemistry and known roles of GP-NPE, providing researchers and drug development professionals with a detailed understanding of this emerging molecule.

Biosynthesis and Metabolism of GP-NPE

GP-NPE is an intermediate in a multi-step enzymatic pathway that begins with N-acyl-phosphatidylethanolamine (NAPE). This pathway represents an alternative to the direct conversion of NAPE to PEA by NAPE-PLD.

The key enzymes involved in the synthesis and degradation of GP-NPE are:

-

α/β-Hydrolase Domain Containing 4 (ABHD4): This enzyme initiates the pathway by catalyzing the deacylation of NAPE at the sn-1 and sn-2 positions, leading to the formation of GP-NPE.[2][6] ABHD4 exhibits both phospholipase A1 and A2 activity.

-

Glycerophosphodiester Phosphodiesterase 1 (GDE1): This phosphodiesterase is responsible for the final step in the pathway, hydrolyzing the glycerophosphate bond of GP-NPE to release PEA and glycerol-3-phosphate.[7]

The degradation of GP-NPE is primarily its conversion to PEA. The subsequent metabolism of PEA is carried out by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Signaling Pathway Diagram

Biological Functions and Roles

The primary and currently established biological role of GP-NPE is to serve as a metabolic precursor for the synthesis of PEA.[4][5] The importance of this NAPE-PLD-independent pathway is underscored by studies on NAPE-PLD knockout mice, which still retain the ability to produce certain NAEs, including PEA.[3]

A study on a rat model of depression (chronic unpredictable mild stress) observed a decrease in this compound in the cortex, suggesting a potential link to disorders in the endocannabinoid system.[5] However, it is unclear if this effect is due to changes in GP-NPE itself or a reflection of altered PEA metabolism.

To date, there is no direct evidence to suggest that GP-NPE has its own specific receptors or engages in independent signaling pathways. The biological effects observed in the context of GP-NPE are largely attributed to its conversion to PEA. Further research is required to investigate any potential intrinsic bioactivity of GP-NPE.

Quantitative Data

Quantitative data specifically for GP-NPE are limited in the existing literature. However, studies have detected and measured GP-NAEs (the broader class of molecules to which GP-NPE belongs) in mammalian tissues.

Table 1: GDE1 Activity with Various GP-NAE Substrates

| Substrate (GP-NAE with N-acyl chain) | Relative GDE1 Activity (%) |

|---|---|

| C16:0 (GP-NPE) | ~100 |

| C18:1 | ~100 |

| C20:4 | ~100 |

| C20:0 | ~50 |

| C22:6 | ~25 |

Data adapted from Simon, G. M., & Cravatt, B. F. (2008). Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain. Journal of Biological Chemistry, 283(14), 9341–9349.[7] The data indicates that GDE1 exhibits robust activity towards GP-NPE (C16:0).

Table 2: Tissue Distribution of GP-NAE Phosphodiesterase Activity

| Mouse Tissue | Relative GP-NAE Phosphodiesterase Activity (%) |

|---|---|

| Brain | ~100 |

| Spinal Cord | ~80 |

| Kidney | ~40 |

| Liver | ~30 |

| Testis | ~20 |

| Heart | <5 |

| Spleen | <5 |

Data adapted from Simon, G. M., & Cravatt, B. F. (2008). Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain. Journal of Biological Chemistry, 283(14), 9341–9349.[7] This activity correlates with the expression levels of GDE1 in these tissues.

Experimental Protocols

Quantification of GP-NPE by LC-MS/MS

Methodology Outline:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer.

-

Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Bligh-Dyer procedure to isolate the lipid fraction. An internal standard, such as a deuterated form of GP-NPE, should be added at the beginning of the extraction to account for sample loss and ionization suppression.

-

Solid Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances and enrich for the glycerophospholipid fraction.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid species using reverse-phase liquid chromatography.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of GP-NPE and its internal standard. The precursor and product ion transitions for GP-NPE would need to be optimized.

-

-

Quantification: Quantify the amount of GP-NPE in the sample by comparing the peak area of the endogenous analyte to that of the known concentration of the internal standard.

GDE1 Phosphodiesterase Activity Assay

This protocol is adapted from Simon & Cravatt (2008) and measures the conversion of radiolabeled GP-NPE to radiolabeled PEA.[7]

Detailed Methodology:

-

Substrate Preparation: Synthesize radiolabeled [1-14C]palmitoyl-GP-NPE.

-

Enzyme Source: Prepare cell membranes from tissues or cell lines expressing GDE1.

-

Reaction Mixture: In a glass vial, combine the cell membranes with the [14C]GP-NPE substrate in a suitable buffer (e.g., 50 mM Tris, pH 8.0, with 2 mM MgCl2).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Quenching and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and perform a lipid extraction.

-

Thin Layer Chromatography (TLC): Spot the lipid extract onto a silica gel TLC plate and develop the plate using a suitable solvent system to separate GP-NPE from the PEA product.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or use a radioscanner to visualize and quantify the amount of radiolabeled PEA produced.

ABHD4 Hydrolase Activity Assay

This protocol is based on the general methodology for assaying ABHD4 activity using NAPE as a substrate. The formation of GP-NPE can be inferred from the subsequent production of PEA in the presence of excess GDE1.

Methodology Outline:

-

Substrate: Use a commercially available or synthesized N-palmitoyl-phosphatidylethanolamine (NAPE).

-

Enzyme Source: Utilize cell lysates or purified recombinant ABHD4.

-

Coupled Enzyme: Include an excess of purified GDE1 in the reaction to convert any GP-NPE formed directly to PEA.

-

Reaction and Detection: The overall reaction would be the conversion of NAPE to PEA. The detection of PEA can be performed using LC-MS/MS as described previously. The activity of ABHD4 is then determined by the rate of PEA formation.

Future Directions and Conclusion

This compound stands at an interesting crossroads in lipid research. Its role as a key intermediate in an alternative biosynthetic pathway for PEA is now firmly established, providing new avenues for understanding the regulation of this important bioactive lipid. However, the question of whether GP-NPE possesses its own intrinsic biological functions remains unanswered.

Future research should focus on:

-

Investigating the direct biological effects of GP-NPE: In vitro studies using primary cell cultures (e.g., neurons, microglia, macrophages) and the direct application of synthesized GP-NPE are crucial to determine if it has any independent signaling roles.

-

Searching for GP-NPE receptors: Receptor binding assays and screening studies could reveal potential protein targets for GP-NPE.

-

Developing robust quantitative methods: The development and validation of a specific and sensitive LC-MS/MS method for the absolute quantification of GP-NPE is essential for accurately measuring its levels in various tissues under different physiological and pathological conditions.

-

Elucidating the regulation of the GP-NPE pathway: Understanding how the activities of ABHD4 and GDE1 are regulated will provide deeper insights into the control of PEA biosynthesis.

References

- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversed phase LC/MS/MS method for targeted quantification of glycerophospholipid molecular species in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycerophospho-N-palmitoyl Ethanolamine as a Precursor to Palmitoylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of Palmitoylethanolamide (PEA), a crucial endogenous fatty acid amide with significant therapeutic potential. The focus of this document is on its precursor, Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), and the enzymatic pathways governing its conversion to PEA. This guide will detail the key enzymes involved, present quantitative data on their activity and substrate concentrations, and provide comprehensive experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms underlying PEA production.

Introduction

Palmitoylethanolamide (PEA) is an endogenous lipid mediator that belongs to the N-acylethanolamine (NAE) family. It is recognized for its potent anti-inflammatory, analgesic, and neuroprotective properties[1]. PEA is synthesized on demand from membrane phospholipids in response to noxious stimuli and acts locally to restore cellular homeostasis[1]. A key step in the biosynthesis of PEA is the enzymatic conversion of its precursors, with N-palmitoyl-phosphatidylethanolamine (NPPE) being a primary source. This guide focuses on the metabolic pathways that lead from NPPE to PEA, with a particular emphasis on the role of this compound (GP-NPE) as a crucial intermediate in one of the biosynthetic routes. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting the endocannabinoid system and related signaling lipids.

Biosynthesis of Palmitoylethanolamide (PEA)

The production of PEA from its membrane phospholipid precursor, NPPE, is not a single-step process but rather involves multiple enzymatic pathways. Two primary routes have been identified: the direct hydrolysis of NPPE by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and an alternative pathway that proceeds through the formation of GP-NPE.

The NAPE-PLD-dependent Pathway

The most direct route to PEA synthesis involves the hydrolysis of NPPE by NAPE-PLD, a zinc metallohydrolase[2]. This enzyme cleaves the phosphodiester bond of NPPE to directly yield PEA and phosphatidic acid.

The Alternative Biosynthetic Pathway via GP-NPE

An alternative pathway for PEA biosynthesis involves the sequential action of two other enzymes: alpha/beta-hydrolase domain-containing protein 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1). In this pathway, ABHD4 first acts on NPPE to remove the fatty acid from the sn-1 position, generating a lysophospholipid intermediate, which is then further deacylated to produce this compound (GP-NPE). Subsequently, GDE1, a glycerophosphodiesterase, hydrolyzes the phosphodiester bond of GP-NPE to release PEA and glycerol-3-phosphate. This pathway highlights GP-NPE as a key metabolic precursor to PEA[3].

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymes and molecules involved in the conversion of GP-NPE to PEA.

Table 1: Enzyme Kinetic Parameters for NAPE-PLD

| Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |

| N-palmitoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |

| N-arachidonoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |

| N-oleoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |

| N-stearoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |

Table 2: Tissue Concentrations of Palmitoylethanolamide (PEA)

| Tissue | Concentration | Species | Source |

| Brain | 1.4 ng/mL (approx.) | Rat | [4] |

| Liver | Varies | Human | [5] |

| Plasma | Varies | Human | [6] |

Note: Tissue concentrations can vary significantly based on physiological and pathological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GP-NPE as a precursor to PEA.

Quantification of PEA and its Precursors by LC-MS/MS

Objective: To quantify the levels of PEA, GP-NPE, and NPPE in biological samples.

Materials:

-

Biological tissue (e.g., brain, liver)

-

Internal standards (deuterated analogs of the analytes)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

LC-MS/MS system (e.g., Agilent 1200 LC with G6410A triple quadrupole MS)[7]

Procedure:

-

Lipid Extraction:

-

Solid Phase Extraction (SPE):

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove polar impurities.

-

Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium acetate[10][11]. A typical run time is 8-12 minutes[10].

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard[12][13].

-

PEA: m/z 300.3 -> 62.1[14]

-

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

-

NAPE-PLD Activity Assay using a Fluorescent Substrate

Objective: To measure the enzymatic activity of NAPE-PLD.

Materials:

-

HEK293T cells overexpressing NAPE-PLD (or tissue homogenates)[15]

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100[16]

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Cell Lysate:

-

Harvest HEK293T cells overexpressing NAPE-PLD.

-

Lyse the cells by sonication or dounce homogenization in a suitable buffer.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the test compounds (inhibitors or activators) or vehicle (DMSO).

-

Add the membrane lysate containing NAPE-PLD to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding the fluorescent substrate PED6 (final concentration ~10 µM)[16].

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at an excitation of ~477 nm and emission of ~525 nm[16].

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time).

-

Compare the activity in the presence of test compounds to the vehicle control to determine inhibition or activation.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Caption: Biosynthetic pathways of Palmitoylethanolamide (PEA).

References

- 1. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Glycerophospho-N-palmitoyl Ethanolamine in Neurological Disorders: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a glycerophospholipid intermediate in the biosynthesis of N-palmitoylethanolamide (PEA), an endogenous fatty acid amide with potent anti-inflammatory, analgesic, and neuroprotective properties. While direct research on GP-NPE is limited, its significance in the pathophysiology of neurological disorders is intrinsically linked to its role as a precursor to PEA. This technical guide provides a comprehensive overview of the GP-NPE/PEA axis, detailing the biosynthetic pathways, analytical methodologies for quantification, and the established role of its bioactive metabolite, PEA, in mitigating neuroinflammation—a common pathological hallmark in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. We present quantitative data on PEA levels in these conditions, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to serve as a resource for researchers investigating novel therapeutic targets within this system.

Introduction: The GP-NPE and PEA Axis

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. Among these, N-palmitoylethanolamide (PEA) is one of the most studied for its role in resolving inflammation and protecting neural tissue.[1][2] PEA levels are dynamically regulated in response to cellular stress and injury, suggesting it is part of an endogenous homeostatic system.[2]

The molecule this compound (GP-NPE) is a key, yet often overlooked, intermediate in an alternative biosynthetic pathway for PEA.[3][4] Understanding the enzymatic steps that lead to the formation of GP-NPE and its subsequent conversion to PEA is critical for elucidating the complete regulatory network of this neuroprotective signaling system. The therapeutic potential of modulating this axis lies in the well-documented ability of PEA to counteract the chronic neuroinflammation that drives the progression of many devastating neurological diseases.[1][5]

Biosynthesis and Metabolism of PEA via GP-NPE

The production of PEA is not mediated by a single, linear pathway but rather by a network of enzymatic routes, providing multiple points of regulation. While the "direct" pathway involving N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is well-known, alternative pathways, including one that proceeds via GP-NPE, have been identified and are crucial for a complete understanding of PEA biosynthesis.[3][6]

The primary pathways are:

-

The NAPE-PLD-Dependent Pathway: A membrane phospholipid, phosphatidylethanolamine (PE), is acylated by an N-acyltransferase (NAT) to form N-palmitoyl-phosphatidylethanolamine (NAPE). NAPE-PLD then directly cleaves NAPE to release PEA.[4][7]

-

The GP-NPE-Dependent Pathway: In this alternative route, NAPE is first deacylated by the enzyme alpha/beta-hydrolase 4 (Abh4), creating the intermediate GP-NPE.[3] GP-NPE is subsequently cleaved by a phosphodiesterase, such as glycerophosphodiester phosphodiesterase 1 (GDE1), to yield the final PEA molecule.[4]

-

The Lyso-NAPE Pathway: NAPE can also be hydrolyzed by a phospholipase A2 (PLA2) to form N-palmitoyl-lyso-phosphatidylethanolamine (lyso-NAPE), which is then converted to PEA by a lysophospholipase D (lysoPLD).[8][9]

Once synthesized, PEA's signaling is terminated through enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which convert PEA into palmitic acid and ethanolamine.[2][10]

Caption: Figure 1: Major Biosynthetic Pathways of N-palmitoylethanolamide (PEA).

Role of the GP-NPE/PEA Axis in Neurological Disorders

Neuroinflammation, characterized by the sustained activation of glial cells (microglia and astrocytes), is a central pathological feature of many neurological disorders.[1] This chronic inflammatory state contributes to neuronal damage and disease progression. The GP-NPE/PEA axis represents an endogenous system to counteract these processes. The therapeutic effects observed with exogenous PEA administration in various disease models highlight the importance of this pathway.

Quantitative Data on PEA Levels in Neurological Disorders

The quantification of endogenous PEA in patient-derived samples and animal models provides insight into the state of this protective system during disease. However, data can be variable depending on the disease stage, sample type, and analytical method used.

| Disorder | Model / Subject | Brain Region / Sample | Observation | Reference |

| Alzheimer's Disease | 3xTg-AD Mice | Hippocampus | Trend towards decreased PEA levels vs. non-transgenic controls (134 ± 26 vs. 176 ± 24 pmol/g). | [11] |

| Alzheimer's Disease | Human Patients | Plasma | No significant difference vs. controls, but levels correlated with cognitive performance. | [12] |

| Parkinson's Disease | MPTP-induced Mice | Substantia Nigra | PEA treatment protected against dopaminergic neurotoxicity and reduced microglial activation. | [1] |

| Multiple Sclerosis | RR-MS Patients | Plasma | Treatment with um-PEA significantly increased plasma PEA levels and reduced pro-inflammatory cytokines. | [13] |

Pathophysiological Relevance

-

Alzheimer's Disease (AD): In AD models, PEA has been shown to reduce the neuroinflammation and neurodegeneration triggered by amyloid-beta (Aβ) peptides. By activating PPAR-α, PEA dampens Aβ-induced astrocyte activation and promotes neuronal survival.[1][14] Chronic oral administration of PEA in 3xTg-AD mice rescued cognitive deficits and reduced markers of neuroinflammation and oxidative stress.[11][15]

-

Parkinson's Disease (PD): In the MPTP mouse model of PD, which mimics the dopaminergic neuron loss seen in human patients, PEA treatment protected against neurotoxicity, reduced microglial and astrocyte activation, and reversed motor deficits.[1][16] These effects underscore its potential to slow the neurodegenerative process.

-

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by demyelination and inflammation.[17] In clinical studies, oral supplementation with ultramicronized PEA (um-PEA) in relapsing-remitting MS patients reduced pain and other adverse effects associated with interferon-β1a therapy and was correlated with a decrease in circulating pro-inflammatory cytokines.[13][18]

Experimental Protocols: Quantification of GP-NPE and PEA

Accurate quantification of GP-NPE and PEA in brain tissue is essential for studying their roles in neurological function and disease. The gold-standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Caption: Figure 2: General Workflow for NAE Quantification.

Detailed Methodology: LC-MS/MS Quantification

This protocol is a representative example for the analysis of PEA and other NAEs from brain tissue. Optimization is required for specific instruments and for the less abundant GP-NPE.

-

Sample Preparation and Extraction:

-

Accurately weigh frozen brain tissue (e.g., 50 mg) and place it in a 2 mL tube containing ceramic beads.

-

Add 1 mL of ice-cold acetonitrile (ACN) containing a known concentration of deuterated internal standards (e.g., PEA-d4 at 10 ng/mL). The standards are critical for correcting for matrix effects and extraction losses.

-

Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) for two cycles of 20 seconds at 6,000 Hz. Keep samples on ice between cycles.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried extract in 100 µL of ACN/water (50:50, v/v).

-

Inject a 10-50 µL aliquot onto a reverse-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 × 100 mm).[19]

-

Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN/Isopropanol + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.[19]

-

Example Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. Total run time is approximately 12 minutes.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

-

Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor ion to product ion transitions for each analyte and internal standard.

-

Example MRM Transitions:

-

PEA: m/z 300.3 → 62.1

-

PEA-d4 (Internal Standard): m/z 304.3 → 62.1

-

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize signal intensity for the analytes of interest.[19]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of analytical standards spiked into a blank matrix.

-

Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve. Results are typically expressed as pmol/g or ng/g of tissue.[11][20]

-

Key Signaling Pathways: PEA and PPAR-α

The primary mechanism through which PEA exerts its neuroprotective and anti-inflammatory effects is by directly binding to and activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor.[1][2]

Mechanism of Action:

-

Activation: Following cellular stress or injury, PEA is synthesized via pathways involving GP-NPE and others.

-

Nuclear Translocation & Binding: PEA enters the target cell (e.g., a microglia or astrocyte) and binds to PPAR-α in the nucleus.

-

Heterodimerization: Ligand-bound PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPAR-α/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Binding of the complex to PPREs modulates gene expression. Critically, it represses the transcription of pro-inflammatory genes by interfering with signaling pathways like NF-κB. This leads to a decreased production of inflammatory mediators such as TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10][21]

This signaling cascade effectively "switches off" the activated, pro-inflammatory state of glial cells, thereby reducing neuronal damage and promoting a return to tissue homeostasis.

Caption: Figure 3: PEA-Mediated PPAR-α Signaling Pathway.

Conclusion and Future Directions

This compound stands as a critical biosynthetic intermediate for the production of the neuroprotective lipid mediator, PEA. While PEA has demonstrated considerable therapeutic potential in preclinical models of major neurological disorders, the specific regulatory roles of the enzymes in its biosynthetic pathways, such as Abh4 and GDE1 which produce and consume GP-NPE, are still being elucidated. Future research should focus on:

-

Enzyme Modulation: Developing specific inhibitors or activators for the enzymes in the GP-NPE pathway to precisely control endogenous PEA levels in a tissue-specific manner.

-

GP-NPE's Bioactivity: Investigating whether GP-NPE itself possesses any unique signaling functions independent of its conversion to PEA.

-

Clinical Translation: Expanding clinical trials using bioavailable formulations of PEA for neurodegenerative and neuroinflammatory conditions, informed by a deeper understanding of its underlying biochemistry.

A thorough characterization of the GP-NPE/PEA axis will undoubtedly open new avenues for the development of novel therapeutics aimed at harnessing the body's own protective mechanisms to combat neurological disease.

References

- 1. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid biosynthesis proceeding through glycerophospho-N-acyl ethanolamine and a role for alpha/beta-hydrolase 4 in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accurateclinic.com [accurateclinic.com]

- 5. Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review [mdpi.com]

- 11. Chronic Oral Palmitoylethanolamide Administration Rescues Cognitive Deficit and Reduces Neuroinflammation, Oxidative Stress, and Glutamate Levels in A Transgenic Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence [frontiersin.org]

- 13. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing-Remitting Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-palmitoylethanolamide Prevents Parkinsonian Phenotypes in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycerophospho-N-palmitoyl ethanolamine (GP-NPE): Tissue Distribution, Concentration, and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a member of the glycerophospho-N-acyl ethanolamine (GP-NAE) family of lipids, is a key intermediate in the biosynthesis of the bioactive lipid amide, N-palmitoylethanolamine (PEA). PEA is well-recognized for its anti-inflammatory, analgesic, and neuroprotective properties. The endogenous levels of GP-NPE and its metabolic flux are critical determinants of PEA signaling. This technical guide provides a comprehensive overview of the current knowledge on the tissue distribution and concentration of GP-NPE, detailed experimental protocols for its analysis, and a visualization of its associated metabolic pathways.

Data Presentation: Tissue Distribution and Concentration of GP-NPE

Quantitative data for GP-NPE is sparse in the scientific literature, with most studies focusing on its downstream product, PEA. However, targeted lipidomic analysis has enabled the detection and quantification of GP-NPE in rodent brain tissue. The following table summarizes the available quantitative data for GP-NPE and related GP-NAEs in the mouse brain. It is important to note that concentrations in other tissues have not been extensively reported.

| Analyte | Tissue | Species | Concentration (pmol/g wet tissue) | Citation |

| This compound (GP-NPE) | Brain | Mouse | 2.5 ± 0.3 | [1] |

| Glycerophospho-N-stearoyl ethanolamine (GP-NSE) | Brain | Mouse | 1.8 ± 0.2 | [1] |

| Glycerophospho-N-oleoyl ethanolamine (GP-NOE) | Brain | Mouse | 3.1 ± 0.4 | [1] |

| Glycerophospho-N-arachidonoyl ethanolamine (GP-NAE) | Brain | Mouse | 0.4 ± 0.1 | [1] |

Signaling and Metabolic Pathways

The biosynthesis of N-acylethanolamines (NAEs), including PEA, occurs through multiple enzymatic pathways. GP-NPE is a central intermediate in a key alternative pathway to the direct hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).

NAE Biosynthesis Pathways

Two primary pathways for the biosynthesis of NAEs from NAPEs have been proposed:

-

The NAPE-PLD Pathway: A direct, one-step pathway where NAPE-PLD hydrolyzes NAPE to produce an NAE and phosphatidic acid.[1][2]

-

The Multi-Step Pathway involving GP-NPE: This alternative route involves the sequential deacylation of NAPE and subsequent hydrolysis of the GP-NPE intermediate. This pathway is particularly important in tissues with low NAPE-PLD expression.[1]

The following diagrams illustrate these pathways.

This diagram illustrates the two major pathways for the production of N-acylethanolamines (NAEs) from N-acylphosphatidylethanolamine (NAPE). The direct pathway is catalyzed by NAPE-PLD, while the alternative, multi-step pathway proceeds through the intermediate Glycerophospho-N-acyl ethanolamine (GP-NAE) and involves the enzymes Abh4 and GDE1.

Experimental Protocols

Accurate quantification of GP-NPE in biological tissues requires robust and validated experimental procedures. The following sections detail a typical workflow for the extraction and analysis of GP-NPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.[1]

Tissue Homogenization and Lipid Extraction

This protocol is a modification of the Folch method for lipid extraction.

Materials:

-

Glass tubes with Teflon-lined screw caps

-

Dounce homogenizer

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

1 M Potassium Chloride (KCl)

-

Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

-

Nitrogen gas source

-

Centrifuge

Procedure:

-

Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.

-

Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled glass Dounce homogenizer.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer. If the samples are polyunsaturated, it is recommended to include 0.01% BHT in the chloroform.[1]

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a glass tube with a Teflon-lined screw cap.

-

Add 0.8 mL of deionized water to the tube to induce phase separation.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 1 mL of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.

-

Wash the combined organic phases by adding a small volume of 1 M KCl, vortexing, and centrifuging. Remove and discard the upper aqueous phase. Repeat this wash step with a small volume of deionized water.

-

Evaporate the final organic extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as a 9:1 mixture of methanol:chloroform.

LC-MS/MS Quantification of GP-NPE

This section outlines a general approach for the quantification of GP-NPE using LC-MS/MS. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating glycerophospholipids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 15-20 minutes) to elute the lipids.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example for GP-NPE):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for the analysis of phospholipids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for GP-NPE and an appropriate internal standard.

-

Precursor Ion ([M-H]⁻): For GP-NPE (C21H44NO7P), the monoisotopic mass is 453.28. The precursor ion to monitor would be m/z 452.3.

-

Product Ions: Characteristic fragment ions for GP-NAEs include the NAE-phosphate fragment and fragments corresponding to glycerol-3-phosphate. For GP-NPE, a diagnostic fragment would be the N-palmitoylethanolamine-phosphate ion.[1]

-

-

Internal Standard: A deuterated or ¹³C-labeled GP-NPE standard would be ideal for accurate quantification. If unavailable, a structurally similar glycerophospholipid with a different mass can be used.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of GP-NPE from tissue samples.

This flowchart outlines the key steps involved in the quantitative analysis of this compound (GP-NPE) from biological tissue samples, from initial collection through to data analysis.

Conclusion

This technical guide provides a consolidated resource for researchers interested in the study of this compound. While quantitative data on the tissue distribution of GP-NPE remains limited, the provided information on its concentration in the brain, its biosynthetic pathways, and detailed experimental protocols for its analysis offer a solid foundation for future investigations. Further research is warranted to elucidate the full extent of GP-NPE's tissue distribution and to understand its regulatory roles in various physiological and pathological processes. The methodologies and pathway diagrams presented herein are intended to facilitate these future research endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the sensitive and selective quantitative analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). GP-pNAE is a key intermediate in the biosynthesis of N-palmitoylethanolamine (PEA), a bioactive fatty acid amide involved in various physiological processes, including inflammation and pain signaling.[1][2] The accurate quantification of GP-pNAE is crucial for understanding the dynamics of the endocannabinoid system and for the development of therapeutics targeting this pathway. This protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, and is adapted from established methods for the analysis of N-acylphosphatidylethanolamines (NAPEs) and related glycerophospholipids.

Introduction

This compound (GP-pNAE), with a molecular formula of C21H44NO7P and a molecular weight of 453.56 g/mol , belongs to the N-acyl-phosphatidylethanolamine (NAPE) family of lipids.[1][][4] NAPEs are precursors to N-acylethanolamines (NAEs), a class of endogenous bioactive lipids.[5][6][7] Specifically, GP-pNAE is the metabolic precursor to N-palmitoylethanolamine (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory and analgesic properties.[1][2] The biosynthesis of PEA proceeds through the hydrolysis of N-palmitoyl-phosphatidylethanolamine (a class of molecules including GP-pNAE) by enzymes such as NAPE-selective phospholipase D (NAPE-PLD).[8] Given its role as a direct precursor to a key signaling molecule, the ability to accurately measure GP-pNAE levels is essential for elucidating the regulatory mechanisms of PEA production and for the preclinical and clinical development of drugs targeting the endocannabinoid system.

This document provides a detailed LC-MS/MS method for the quantification of GP-pNAE, offering the high selectivity and sensitivity required for the analysis of low-abundance lipids in complex biological samples.

Experimental Protocol

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer or Folch extraction method is recommended for the efficient extraction of glycerophospholipids, including GP-pNAE, from biological matrices such as plasma, serum, or cell pellets.[9][10]

Materials:

-

Chloroform

-

Methanol

-

0.1 N HCl or 0.9% NaCl solution

-

Internal Standard (IS): C17:0 NAPE or a deuterated analog is recommended.[9]

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 200 µL of plasma or cell homogenate, add 1 nmol of the internal standard.[9]

-

Add 3 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution.[9]

-

Vortex vigorously for 5 minutes at 4°C.

-

Add 1 mL of 0.1 N HCl or 0.9% NaCl to induce phase separation.

-

Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[9][10]

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is a common and effective method for the separation of glycerophospholipids.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water/Acetonitrile (96:4, v/v)[9] |

| Mobile Phase B | 10 mM Ammonium Acetate in Water/Acetonitrile (6:94, v/v)[9] |

| Flow Rate | 0.250 mL/min[9] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL[9] |

| Gradient | 1% B held for 0.5 min, ramp to 99% B over 4 min, hold for 1.5 min, return to 1% B in 1 min, and re-equilibrate for 2 min.[9] |

Tandem Mass Spectrometry (MS/MS)

Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Negative ion mode is often preferred for glycerophospholipids due to the phosphate group.

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -3.3 kV[9] |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

MRM Transitions for GP-pNAE: Based on the structure of GP-pNAE (C21H44NO7P, MW: 453.56), the following Multiple Reaction Monitoring (MRM) transitions are predicted. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation is expected to involve the neutral loss of the glycerophospho headgroup or cleavage to yield characteristic product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| GP-pNAE | 452.6 | Predicted: Neutral loss of glycerol (e.g., ~360.6) or Palmitic acid fragment (255.2) | To be optimized |

| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |

Note: The exact product ions and optimal collision energies should be determined empirically by infusing a standard of GP-pNAE.

Quantitative Data

Due to the limited availability of specific quantitative data for GP-pNAE, the following table presents performance characteristics for the related, well-studied analyte N-palmitoylethanolamine (PEA). This data can serve as a benchmark for method development and validation for GP-pNAE.

| Parameter | Value (for PEA) | Reference |

| Linearity (R²) | ≥ 0.995 | [8] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/L | [8] |

| Intra-assay Precision (%CV) | < 15% | [8] |

| Inter-assay Precision (%CV) | < 15% | [8] |

| Accuracy | Within 15% | [8] |

Visualized Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of GP-pNAE is depicted below.

Signaling Pathway

GP-pNAE is a direct precursor in the biosynthetic pathway of the bioactive lipid N-palmitoylethanolamine (PEA). This pathway is a key component of the endocannabinoid system.

Conclusion

The LC-MS/MS protocol described in this application note provides a robust and sensitive method for the quantification of this compound. By adapting established lipidomics techniques, researchers can accurately measure this key precursor to PEA, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutics targeting the endocannabinoid signaling pathway. Careful validation of the method, including the empirical determination of MS/MS parameters using a chemical standard, is essential for achieving reliable and reproducible results.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 4. This compound | CAS#:100575-09-5 | Chemsrc [chemsrc.com]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]

- 9. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

Application Notes and Protocols for the Quantitative Analysis of Glycerophospho-N-palmitoyl ethanolamine in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids. It serves as a precursor to the bioactive lipid amide, N-palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide that plays a significant role in neuroprotection and the modulation of neuroinflammation. The quantitative analysis of GP-NPE in brain tissue is crucial for understanding the biosynthetic pathways of PEA and for investigating its role in various neurological and pathological processes. This document provides detailed protocols for the extraction, purification, and quantification of GP-NPE from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and pathway information.

Quantitative Data Summary

The concentration of N-acylphosphatidylethanolamines (NAPEs), the class of lipids to which GP-NPE belongs, is relatively low in brain tissue. The following table summarizes representative quantitative data for NAPEs in rodent brain. It is important to note that concentrations can vary depending on the specific brain region, age, and physiological or pathological state of the animal.

| Analyte Class | Specific Species Example | Brain Region | Reported Concentration | Citation |

| Total NAPEs | - | Whole Rat Brain | ~3 nmol/g | [1] |

| N-arachidonoyl PE | - | Whole Rat Brain | ~22 pmol/g | [2] |

| NAPE-PLD Activity | (Enzyme for GP-NPE metabolism) | Rat Thalamus | Highest Activity | [3] |

| NAPE-PLD Activity | (Enzyme for GP-NPE metabolism) | Rat Cortex, Hippocampus, Cerebellum | Intermediate Activity | [2] |

Signaling Pathway of GP-NPE to PEA and its Downstream Effects

GP-NPE is a precursor molecule that is metabolized to the biologically active N-palmitoylethanolamide (PEA). This conversion is catalyzed by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). PEA then acts as a signaling molecule, primarily by activating the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to the transcriptional regulation of genes involved in lipid metabolism and the inflammatory response, ultimately exerting neuroprotective and anti-inflammatory effects.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of GP-NPE in brain tissue involves several key stages, from sample collection to data analysis.

Experimental Protocols

Brain Tissue Collection and Homogenization

-

Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Immediately following euthanasia, decapitate the animal and excise the brain. Speed is critical to minimize post-mortem changes in lipid profiles.

-

Dissection and Freezing: Dissect the desired brain region(s) on an ice-cold surface. Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until extraction.

-

Homogenization:

-

Accurately weigh the frozen brain tissue.

-

In a glass homogenizer, add the tissue and a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).[4]

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Lipid Extraction (Modified Folch Method)

This protocol is based on the widely used Folch method for total lipid extraction.[4][5][6]

-

Initial Extraction: Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.

-

Phase Separation:

-

Collection of Lipid Phase: After centrifugation, two distinct phases will be visible: an upper aqueous-methanol phase and a lower chloroform phase containing the lipids. Carefully aspirate and discard the upper phase.

-

Washing:

-

To the lower chloroform phase, add a fresh solution of methanol:water (1:1, v/v) equal to the volume of the discarded upper phase.

-

Vortex briefly and centrifuge again at 2,000 x g for 10 minutes.

-

Carefully remove and discard the upper wash phase.

-

-

Drying: Evaporate the solvent from the lower chloroform phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for SPE, such as chloroform or hexane.

Solid-Phase Extraction (SPE) for NAPE Purification

This protocol allows for the separation of different lipid classes to enrich the NAPE fraction. Aminopropyl-bonded silica SPE cartridges are suitable for this purpose.[3]

-

Cartridge Conditioning:

-

Condition an aminopropyl SPE cartridge (e.g., 500 mg) by sequentially passing through:

-

5 mL of hexane

-

5 mL of chloroform

-

-

-

Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute neutral lipids and free fatty acids with 10 mL of chloroform:isopropanol (2:1, v/v). Discard this fraction.

-

Elution of NAPEs (including GP-NPE): Elute the NAPE fraction with 10 mL of methanol. Collect this fraction.

-

Drying and Reconstitution: Evaporate the solvent from the collected NAPE fraction under a stream of nitrogen. Reconstitute the dried extract in a known, small volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Quantification

Quantification is achieved by liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating NAPEs.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the lipids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Internal Standard: A non-endogenous NAPE, such as C17:0 NAPE, should be added to the samples before extraction to correct for extraction efficiency and matrix effects.

-

MRM Transitions: The specific MRM transitions for the deacylated product of GP-NPE and the internal standard need to be optimized on the specific instrument. Based on the fragmentation of similar molecules, the following are proposed transitions for the this compound after methylamine-mediated deacylation:

-

Analyte: this compound product.

-

Precursor Ion (Q1): [M+H]+ (m/z 454.6).

-

Product Ion (Q3): A characteristic fragment ion would be the glycerophospho head group.

-

-

Internal Standard: C17:0 NAPE deacylated product.

-

Precursor Ion (Q1): To be determined based on the specific internal standard used.

-

Product Ion (Q3): A characteristic fragment of the internal standard.

-

-

-

-

Quantification: A calibration curve should be prepared using authentic standards of the analyte and the internal standard. The concentration of GP-NPE in the brain tissue samples is then calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as pmol/g or nmol/g of wet tissue weight.

References

- 1. mdpi.com [mdpi.com]

- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 7. notesforbiology.com [notesforbiology.com]

Application Note: Extraction and Quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) from Plasma Samples

Introduction

Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a key lipid intermediate in the biosynthesis of N-palmitoylethanolamine (PEA). PEA is a well-studied endogenous fatty acid amide that belongs to the N-acylethanolamine (NAE) family of bioactive lipids.[1][2][3] NAEs are involved in a wide array of physiological processes, including inflammation, pain perception, and energy metabolism.[2][3][4] GP-NPE is formed as part of an alternative pathway for PEA synthesis from its membrane precursor, N-palmitoyl-phosphatidylethanolamine (NAPE). Given the therapeutic interest in modulating PEA levels, understanding and quantifying the metabolic intermediates like GP-NPE is crucial for researchers in physiology, pharmacology, and drug development.

This application note provides a detailed protocol for the extraction of GP-NPE from plasma samples, followed by sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Pathway: Biosynthesis of N-Palmitoylethanolamine (PEA)

PEA is synthesized from membrane phospholipids. The primary pathway involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield PEA.[2][5] However, alternative pathways exist that are independent of NAPE-PLD. One such pathway involves the sequential action of other enzymes, leading to the formation of intermediates including lyso-NAPE and glycerophospho-N-acyl ethanolamine (GP-NAE), such as GP-NPE.[2][6] An enzyme known as α/β-hydrolase 4 can generate GP-NAE, which is subsequently converted to the final NAE by a phosphodiesterase.[6] The degradation of PEA is primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][5]

Experimental Protocol

This protocol details a liquid-liquid extraction (LLE) method optimized for the recovery of GP-NPE and related lipids from plasma, followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Plasma: Collected in K2-EDTA tubes and stored at -80°C.

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., d4-PEA for related NAEs). A specific IS for GP-NPE should be used if commercially available.

-

Solvents (LC-MS Grade): Methanol, 1-Butanol, Acetonitrile, Water.

-

Additives: Formic Acid, Ammonium Acetate.

-

Equipment:

-

Microcentrifuge tubes (1.5 mL or 2 mL).

-

Vortex mixer.

-

Centrifuge capable of reaching >13,000 x g at 4°C.

-

Nitrogen evaporator or vacuum concentrator.

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

2. Sample Preparation and Extraction This protocol is adapted from efficient single-phase extraction methods for plasma lipids.[7]

-

Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.

-